![molecular formula C14H15NO2S B2833176 [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-55-0](/img/structure/B2833176.png)
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
“[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 . It’s provided by Santa Cruz Biotechnology for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, techniques like X-ray crystallography or NMR spectroscopy would be required.Scientific Research Applications
Antioxidant Properties
Thiazole derivatives have been investigated for their antioxidant potential. These compounds scavenge free radicals and protect cells from oxidative damage. Researchers have explored the antioxidant activity of thiazole acetic acid and its derivatives .
Antitumor and Cytotoxic Activity
Thiazole compounds have been evaluated for their antitumor and cytotoxic effects. Researchers synthesized derivatives of thiazole acetic acid and tested their potency against cancer cells . These findings could contribute to cancer drug development.
Mechanism of Action
properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9(2)11(6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJUZWIXSEGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid |
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